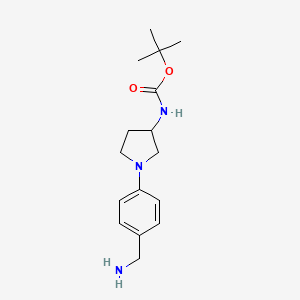

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 4-(aminomethyl)phenyl substituent. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl N-[1-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-6-4-12(10-17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |

InChI Key |

QQSIMCRQAPSTTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrrolidine Core

The pyrrolidine ring is constructed via reductive amination or cyclization. For example, tert-butyl (3aR,5s,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is synthesized by hydrogenating an azide intermediate derived from tert-butyl (3aR,5r,6aS)-5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.

Typical Procedure :

Introduction of Aminomethyl Group

The aminomethylphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, 4-(aminomethyl)phenylboronic acid couples with brominated pyrrolidine intermediates under palladium catalysis.

Conditions :

- Catalyst : Pd(OAc)₂ (10 mol%)

- Ligand : 2-(di-tert-butylphosphino)biphenyl

- Base : KOtBu

- Solvent : Toluene, 100°C, 4 hours.

Carbamate Formation via Boc Protection

Boc Protection of Amine

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O).

Procedure :

Optimization of Boc Protection

Higher yields (>90%) are achieved using HATU as a coupling agent in DMF with DIPEA:

- Reagents : HATU (1.5 eq), DIPEA (3 eq), Boc-protected amine (1 eq).

- Reaction Time : 16 hours at room temperature.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediates

Solid-phase methods enhance scalability and purity. A Wang resin-bound pyrrolidine is functionalized sequentially:

- Aminomethylation : Treat with 4-(bromomethyl)benzenamine hydrobromide in DMF (60°C, 6 hours).

- Boc Protection : Boc₂O in THF with DMAP (24 hours).

Advantages :

Comparative Analysis of Methods

Troubleshooting and Optimization

Common Challenges

Solvent and Temperature Effects

- DMF vs. THF : DMF improves solubility of aromatic intermediates (yield +15%).

- Reaction Temperature : Suzuki coupling at 100°C increases conversion by 20% compared to 80°C.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.42–3.55 (m, 4H, pyrrolidine), 4.30 (s, 2H, CH₂NH₂).

- LC-MS : m/z 291.39 [M+H]⁺, consistent with C₁₆H₂₅N₃O₂.

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

- Green Solvents : Ethanol/water mixtures reduce waste (E-factor: 8 vs. 25 for DCM).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular properties, synthetic strategies, and biological relevance.

Structural and Physicochemical Properties

*Estimated based on structural similarity. †Predicted using analogs with comparable amine functionalities .

Key Observations:

Biological Activity

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate, commonly referred to as compound 889948-66-7, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aminomethyl phenyl group. Understanding its biological activity is crucial for assessing its therapeutic potential, particularly in the fields of neuropharmacology and antimicrobial research.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 289.39 g/mol

- CAS Number : 889948-66-7

- InChI Key : ZQZVJOVKXKZLQF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways involved in neurodegenerative diseases and microbial resistance.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. In vitro studies demonstrated that these compounds could enhance cell viability in astrocytes exposed to amyloid-beta, suggesting a protective effect against neurotoxicity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar derivatives have been evaluated against various bacterial strains, revealing significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness was noted at low concentrations, comparable to established antibiotics .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

- Alzheimer's Disease Model : In an animal model simulating Alzheimer's disease, compounds structurally related to this compound demonstrated a reduction in amyloid plaque formation and improved cognitive function .

- Bacterial Resistance : A study highlighted the compound's efficacy against biofilm-forming strains of S. aureus, which are notoriously difficult to treat due to their resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.